molecular formula C13H17N3O3 B11108822 1-Piperidineacetamide, N-(4-nitrophenyl)- CAS No. 38367-22-5

1-Piperidineacetamide, N-(4-nitrophenyl)-

Cat. No.: B11108822
CAS No.: 38367-22-5
M. Wt: 263.29 g/mol
InChI Key: UZQWAYFXMZILIT-UHFFFAOYSA-N
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Description

N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE is an organic compound characterized by the presence of a nitrophenyl group attached to a piperidinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE typically involves the condensation of 4-nitroaniline with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in dimethylformamide . This reaction yields the desired compound through a series of steps involving nucleophilic addition and cyclization.

Industrial Production Methods

Industrial production of N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidinoacetamides.

Scientific Research Applications

N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinoacetamide moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE is unique due to the presence of both the nitrophenyl and piperidinoacetamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

38367-22-5

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H17N3O3/c17-13(10-15-8-2-1-3-9-15)14-11-4-6-12(7-5-11)16(18)19/h4-7H,1-3,8-10H2,(H,14,17)

InChI Key

UZQWAYFXMZILIT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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